molecular formula C14H26Sn B14431165 1,1-Dibutyl-2,5-dimethyl-1H-stannole CAS No. 77214-60-9

1,1-Dibutyl-2,5-dimethyl-1H-stannole

Cat. No.: B14431165
CAS No.: 77214-60-9
M. Wt: 313.07 g/mol
InChI Key: HFFLEPRMVLDMFF-UHFFFAOYSA-N
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Description

1,1-Dibutyl-2,5-dimethyl-1H-stannole is an organotin compound characterized by its unique stannole ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-dibutyl-2,5-dimethyl-1H-stannole typically involves the reaction of stannous chloride with butyl lithium and 2,5-dimethyl-1,3-butadiene. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reactivity of the intermediates .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dibutyl-2,5-dimethyl-1H-stannole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various organotin compounds with different functional groups, which can be further utilized in synthetic chemistry .

Scientific Research Applications

1,1-Dibutyl-2,5-dimethyl-1H-stannole has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in organic reactions.

    Biology: Research is ongoing to explore its potential as an antimicrobial agent.

    Medicine: Its derivatives are being studied for their potential use in drug delivery systems.

    Industry: It is used in the production of polymers and as a stabilizer in PVC

Mechanism of Action

The mechanism by which 1,1-dibutyl-2,5-dimethyl-1H-stannole exerts its effects involves interaction with molecular targets such as enzymes and cellular membranes. The stannole ring structure allows it to form stable complexes with various biomolecules, influencing biochemical pathways and cellular functions .

Comparison with Similar Compounds

  • 1,1-Dibutyl-2,5-diphenyl-1H-stannole
  • 1,1-Dibutyl-2,5-diethyl-1H-stannole
  • 1,1-Dibutyl-2,5-dimethyl-1H-germole

Comparison: 1,1-Dibutyl-2,5-dimethyl-1H-stannole is unique due to its specific stannole ring structure and the presence of butyl and methyl groups. This combination imparts distinct chemical properties and reactivity compared to its analogs, making it particularly useful in specialized applications .

Properties

77214-60-9

Molecular Formula

C14H26Sn

Molecular Weight

313.07 g/mol

IUPAC Name

1,1-dibutyl-2,5-dimethylstannole

InChI

InChI=1S/C6H8.2C4H9.Sn/c1-3-5-6-4-2;2*1-3-4-2;/h5-6H,1-2H3;2*1,3-4H2,2H3;

InChI Key

HFFLEPRMVLDMFF-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn]1(C(=CC=C1C)C)CCCC

Origin of Product

United States

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